molecular formula C13H16N2O5 B1424014 3-Nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]-benzoic acid CAS No. 1220018-84-7

3-Nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]-benzoic acid

Cat. No. B1424014
M. Wt: 280.28 g/mol
InChI Key: CWWDIBVRWOXOKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]-benzoic acid” is a chemical compound with the molecular formula C12H17N3O5S . It has a molecular weight of 315.35 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H17N3O5S/c13-21(18,19)10-1-2-11(12(7-10)15(16)17)14-8-9-3-5-20-6-4-9/h1-2,7,9,14H,3-6,8H2,(H2,13,18,19) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a storage temperature requirement of room temperature and should be kept in a dark place under an inert atmosphere .

Scientific Research Applications

Application 1: Preparation of Venetoclax

  • Summary of the Application : “3-Nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]-benzoic acid” is used as a pharmaceutical intermediate in the preparation of Venetoclax . Venetoclax is a medication used to treat certain types of chronic lymphocytic leukaemia (CLL) or certain types of small lymphocytic lymphoma (SLL) .
  • Results or Outcomes : The outcome of this application is the production of Venetoclax, a medication used in the treatment of certain types of CLL or SLL .

Application 2: Synthesis of BTK, PI3K and JAK-2 inhibitors

  • Summary of the Application : This compound is also used as a reagent in the synthesis of BTK, PI3K and JAK-2 inhibitors . These inhibitors are used in the treatment of various diseases, including certain types of cancer.
  • Results or Outcomes : The outcome of this application is the production of BTK, PI3K and JAK-2 inhibitors, which are used in the treatment of various diseases .

Application 3: Synthesis of BTK, PI3K and JAK-2 inhibitors

  • Summary of the Application : This compound is also used as a reagent in the synthesis of BTK, PI3K and JAK-2 inhibitors . These inhibitors are used in the treatment of various diseases, including certain types of cancer.
  • Results or Outcomes : The outcome of this application is the production of BTK, PI3K and JAK-2 inhibitors, which are used in the treatment of various diseases .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . It can also cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, and washing thoroughly after handling .

Future Directions

The future directions for this compound could involve its use in the synthesis of more potent and selective inhibitors for BTK, PI3K, and JAK-2 . These inhibitors have potential applications in the treatment of various diseases, including cancers.

properties

IUPAC Name

3-nitro-4-(oxan-4-ylmethylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5/c16-13(17)10-1-2-11(12(7-10)15(18)19)14-8-9-3-5-20-6-4-9/h1-2,7,9,14H,3-6,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWWDIBVRWOXOKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CNC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]-benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]-benzoic acid
Reactant of Route 2
Reactant of Route 2
3-Nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]-benzoic acid
Reactant of Route 3
Reactant of Route 3
3-Nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]-benzoic acid
Reactant of Route 4
Reactant of Route 4
3-Nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]-benzoic acid
Reactant of Route 5
Reactant of Route 5
3-Nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]-benzoic acid
Reactant of Route 6
Reactant of Route 6
3-Nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]-benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.